6-(4-Methoxycarbonylphenyl)nicotinic acid
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Overview
Description
6-(4-Methoxycarbonylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . It is characterized by the presence of a nicotinic acid moiety substituted with a 4-methoxycarbonylphenyl group. This compound is used in various scientific research applications, including drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxycarbonylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxycarbonylphenyl)nicotinic acid has diverse applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(4-Methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
Methyl nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
4-Methoxycarbonylphenylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
6-(4-Methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
6-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)12-7-6-11(8-15-12)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSURBBLLTTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687785 |
Source
|
Record name | 6-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-62-6 |
Source
|
Record name | 6-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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